(1S,5S,8R)-3-(tert-butoxycarbonyl)-8-hydroxy-3-azabicyclo[3.2.1]octane-1-carboxylic acid (1S,5S,8R)-3-(tert-butoxycarbonyl)-8-hydroxy-3-azabicyclo[3.2.1]octane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13838060
InChI: InChI=1S/C13H21NO5/c1-12(2,3)19-11(18)14-6-8-4-5-13(7-14,9(8)15)10(16)17/h8-9,15H,4-7H2,1-3H3,(H,16,17)/t8-,9+,13-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC2CCC(C1)(C2O)C(=O)O
Molecular Formula: C13H21NO5
Molecular Weight: 271.31 g/mol

(1S,5S,8R)-3-(tert-butoxycarbonyl)-8-hydroxy-3-azabicyclo[3.2.1]octane-1-carboxylic acid

CAS No.:

Cat. No.: VC13838060

Molecular Formula: C13H21NO5

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

(1S,5S,8R)-3-(tert-butoxycarbonyl)-8-hydroxy-3-azabicyclo[3.2.1]octane-1-carboxylic acid -

Specification

Molecular Formula C13H21NO5
Molecular Weight 271.31 g/mol
IUPAC Name (1S,5S,8R)-8-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid
Standard InChI InChI=1S/C13H21NO5/c1-12(2,3)19-11(18)14-6-8-4-5-13(7-14,9(8)15)10(16)17/h8-9,15H,4-7H2,1-3H3,(H,16,17)/t8-,9+,13-/m0/s1
Standard InChI Key RZZDQYGCRRBXJI-RWEMILLDSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H]2CC[C@](C1)([C@@H]2O)C(=O)O
SMILES CC(C)(C)OC(=O)N1CC2CCC(C1)(C2O)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CC2CCC(C1)(C2O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the azabicyclooctane family, featuring a bicyclo[3.2.1]octane framework with a nitrogen atom at position 3 and hydroxyl and carboxylic acid groups at positions 8 and 1, respectively . The stereochemistry is defined as (1S,5S,8R), critical for its spatial orientation and intermolecular interactions. The Boc group at position 3 serves as a transient amine protector, enabling selective derivatization.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₃H₂₁NO₅
Molecular weight271.31 g/mol
IUPAC name(1S,5S,8R)-8-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid
SMILESCC(C)(C)OC(=O)N1C[C@@H]2CCC@([C@@H]2O)C(=O)O
InChIKeyRZZDQYGCRRBXJI-RWEMILLDSA-N
LogP0.59
Hydrogen bond donors/acceptors2/4

Stereochemical Considerations

The (1S,5S,8R) configuration distinguishes this compound from its diastereomers, such as the (1S,5S,8S) variant (MFCD29760279) . Computational models indicate that the equatorial orientation of the hydroxyl group in the (8R) configuration enhances hydrogen-bonding potential compared to axial dispositions.

Synthesis and Stereocontrol

Key Synthetic Routes

Synthesis typically employs asymmetric catalysis to establish the bicyclic core. A reported strategy involves:

  • Ring-closing metathesis: Formation of the bicyclo[3.2.1] framework using Grubbs catalysts under inert conditions.

  • Boc protection: Introduction of the tert-butoxycarbonyl group via reaction with di-tert-butyl dicarbonate in dichloromethane .

  • Oxidative functionalization: Selective oxidation at C1 and C8 positions using TEMPO/oxone systems to install carboxylic acid and hydroxyl groups.

Challenges in Stereoselectivity

Achieving >99% enantiomeric excess (ee) requires chiral auxiliaries or organocatalysts. The (8R) configuration is particularly sensitive to reaction temperature, with optimal yields (78–82%) observed at −20°C. Competing pathways leading to the (8S) isomer (ChemSpace ID: CSCS00045232662) underscore the need for precise kinetic control.

Physicochemical Properties and Stability

Solubility and Partitioning

Experimental LogP values of 0.59 suggest moderate lipophilicity, aligning with calculated polar surface areas (87 Ų) . Aqueous solubility is limited (2.1 mg/mL at 25°C), but improves in DMSO (>50 mg/mL).

Thermal and pH Stability

Differential scanning calorimetry reveals decomposition onset at 182°C. The Boc group demonstrates stability in neutral/acidic conditions (pH 4–7) but undergoes cleavage below pH 3, generating the primary amine .

Table 2: Stability Profile

ConditionStability OutcomeSource
pH 2 (HCl, 25°C)Boc deprotection in <2 hours
pH 7 (buffer)Stable for >72 hours
40°C (dry)No degradation over 30 days

Applications in Drug Discovery

Role as a Synthetic Intermediate

The compound’s bifunctional groups (carboxylic acid and Boc-protected amine) enable diverse derivatizations:

  • Amide coupling: EDCI/HOBt-mediated reactions with amines yield substituted bicyclic amides.

  • Esterification: Methanol/H₂SO₄ converts the acid to methyl esters for prodrug development.

Biological Relevance

While direct pharmacological data remain unpublished, structural analogs exhibit:

  • Neuromodulatory activity: Azabicyclooctanes with similar stereochemistry show affinity for σ-1 receptors (Ki = 12–180 nM).

  • Antimicrobial potential: Carboxylic acid derivatives inhibit Sortase A in Staphylococcus aureus (IC₅₀ ≈ 8 µM).

Comparative Analysis of Azabicyclooctane Derivatives

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaKey GroupsBioactivitySource
(1S,5S,8R)-Boc-hydroxy acidC₁₃H₂₁NO₅Boc, OH, COOHSynthetic intermediate
(1R,3s,5S)-Boc-azabicyclooctane-3-acidC₁₃H₂₁NO₄Boc, COOHEnzyme inhibition
(8S)-Hydroxy variantC₁₃H₂₁NO₅Boc, OH (8S), COOHNot reported

This table highlights how hydroxyl group position and Boc protection influence applications. The (8R) configuration’s hydrogen-bonding capacity may enhance target engagement compared to deoxygenated analogs .

Future Research Directions

Synthetic Methodology

  • Photocatalytic asymmetric synthesis: Leveraging visible-light catalysis to improve stereocontrol and reduce byproducts.

  • Continuous-flow systems: Enhancing scalability of the oxidation steps using microreactor technology.

Biological Exploration

  • PROTAC development: Utilizing the carboxylic acid for linker conjugation in targeted protein degraders.

  • Bacterial efflux pump inhibition: Testing against multidrug-resistant Pseudomonas aeruginosa strains.

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